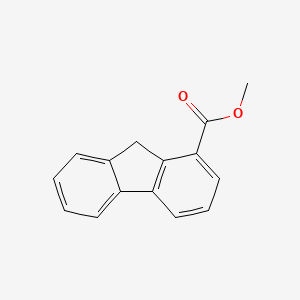

Methyl 9h-fluorene-1-carboxylate

Description

Contextualization within the Fluorene (B118485) Scaffold Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in chemical research. nih.gov Its planarity and electron-rich nature provide a robust framework for the construction of a diverse array of functional molecules. researchgate.net Fluorene derivatives are known for their exceptional thermal stability and photophysical properties, which has led to their widespread use in the development of organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. mdpi.comogc.co.jpgoogle.com The reactivity of the fluorene core, particularly at the C9 position and the aromatic rings, allows for extensive chemical modification, enabling the fine-tuning of its electronic and biological properties. researchgate.net The introduction of substituents onto the fluorene skeleton can significantly influence the molecule's conjugation, energy levels, and intermolecular interactions, thereby dictating its suitability for various applications. mdpi.com

Significance of Ester Functionality in Fluorene Derivatives

The incorporation of an ester functional group, specifically a methyl carboxylate at the 1-position of the fluorene ring, imparts distinct chemical reactivity and modulates the electronic characteristics of the parent scaffold. The ester group is a versatile functional handle that can be readily transformed into other functionalities, such as amides, alcohols, or other esters, through standard organic reactions. This versatility is crucial for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies, particularly in drug discovery.

The position of the carboxylate group on the fluorene ring is critical. A comparative study on the acute toxicity of fluorene-1-carboxylic acid and fluorene-9-carboxylic acid in zebrafish embryos revealed that the 1-carboxylated derivative exhibited significantly higher toxicity. nih.gov This suggests that substitution at the 1-position can have a profound impact on the biological activity of fluorene compounds, potentially due to altered molecular interactions with biological targets. nih.gov The ester at the 1-position influences the electronic distribution within the aromatic system, which can affect the molecule's binding affinity to receptors and enzymes.

Current Research Frontiers and Future Directions for Methyl 9H-fluorene-1-carboxylate

The primary research frontier for this compound lies in its role as a key intermediate in the synthesis of potent anticancer agents. Specifically, it is a precursor to a class of compounds known as N-aryl-9-oxo-9H-fluorene-1-carboxamides, which have been identified as inducers of apoptosis (programmed cell death) in various cancer cell lines. Current time information in Bangalore, IN.ontosight.ai

Detailed Research Findings:

A significant breakthrough in this area was the discovery that N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide and its derivatives are active in inducing apoptosis with sub-micromolar potencies. Current time information in Bangalore, IN. Structure-activity relationship (SAR) studies have been conducted to optimize the anticancer activity of these compounds. For instance, the lead compound, N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide , demonstrated broad activity in both caspase activation and cell growth inhibition assays across different cancer cell lines. Current time information in Bangalore, IN.nih.gov Further modifications to the fluorene ring, such as the introduction of substituents at the 7-position, have led to compounds with even greater potency. ontosight.ai

| Compound | T47D (Breast Cancer) EC50 (µM) | HCT116 (Colon Cancer) EC50 (µM) | SNU398 (Hepatocellular Carcinoma) EC50 (µM) | Reference |

|---|---|---|---|---|

| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | Sub-micromolar | Sub-micromolar | Sub-micromolar | Current time information in Bangalore, IN. |

| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | Sub-micromolar | Sub-micromolar | Sub-micromolar | nih.gov |

| 7-Substituted-9-oxo-9H-fluorene-1-carboxamide (Compound 5a) | 0.15 | 0.29 | 0.24 | ontosight.ainih.gov |

Future Directions:

The promising results from the research on N-aryl-9-oxo-9H-fluorene-1-carboxamides suggest that this class of compounds holds significant potential for the development of novel anticancer therapeutics. nih.govnih.govresearchgate.net Future research will likely focus on:

Lead Optimization: Further refining the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds induce apoptosis.

In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of cancer.

Beyond oncology, the unique photophysical properties of the fluorene scaffold suggest that this compound and its derivatives could be explored for applications in materials science, such as in the development of new organic electronic materials. ogc.co.jpsigmaaldrich.com The ability to functionalize the 1-position offers a route to materials with tailored electronic and optical properties.

Established Synthetic Pathways for Fluorene-1-carboxylates

Traditional synthetic approaches to fluorene-1-carboxylates primarily rely on the functionalization of pre-existing fluorene or fluorenone skeletons. These methods, while foundational, often involve multi-step sequences.

Esterification Reactions of Fluorene-1-carboxylic Acid

A straightforward and widely employed method for the synthesis of this compound is the direct esterification of fluorene-1-carboxylic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common choice for this transformation. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org In this equilibrium-driven process, the carboxylic acid is treated with an excess of an alcohol, typically methanol for the methyl ester, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The use of a large excess of the alcohol helps to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

A specific example, while not of fluorene-1-carboxylic acid itself, illustrates the general conditions. The synthesis of 9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester was achieved by refluxing the corresponding carboxylic acid in methanol saturated with hydrogen chloride for 4 hours, resulting in a 74% yield. prepchem.com Similar conditions can be applied to fluorene-1-carboxylic acid to obtain its methyl ester.

| Reactant | Reagent | Catalyst | Conditions | Product | Yield |

| Fluorene-1-carboxylic Acid | Methanol | H₂SO₄ or HCl | Reflux | This compound | High |

| 9-Hydroxy-9H-fluorene-9-carboxylic acid | Methanol | Hydrogen Chloride | Reflux, 4h | 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester | 74% prepchem.com |

Derivatization from Fluorenone Precursors

An alternative strategy for obtaining fluorene-1-carboxylates involves the derivatization of fluorenone precursors. This approach typically involves two key steps: the synthesis of a fluorenone-1-carboxylic acid derivative, followed by the reduction of the ketone functionality.

The synthesis of fluorenone-1-carboxylate can be achieved from precursors like fluoranthene. researchgate.net Once the fluorenone-1-carboxylic acid is obtained, the critical step is the reduction of the C9-keto group to a methylene (B1212753) group. The Wolff-Kishner reduction has been a commonly used method for this transformation. acs.org This reaction involves heating the ketone with hydrazine hydrate and a strong base, such as sodium or potassium hydroxide, in a high-boiling solvent like diethylene glycol.

The reduction of fluorenonecarboxylic acids to their corresponding fluorenecarboxylic acids is a crucial step that can sometimes result in low yields. acs.org However, optimization of reaction conditions can lead to high yields. For instance, the reduction of fluorenone-2-carboxylic acid to fluorene-2-carboxylic acid has been achieved in 99% yield. acs.org Following the reduction to fluorene-1-carboxylic acid, a subsequent esterification reaction as described in section 2.1.1 would yield the desired this compound.

| Starting Material | Intermediate | Final Product | Key Reactions |

| Fluoranthene | Fluorenone-1-carboxylic acid | This compound | Oxidation, Reduction (e.g., Wolff-Kishner), Esterification |

| 2-Acetylfluorene | Fluorenone-2-carboxylic acid | Fluorene-2-carboxylic acid | Oxidation with sodium dichromate, Reduction |

Advanced Synthetic Strategies for Fluorene Scaffolds Relevant to Fluorene-1-carboxylates

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the construction of the fluorene core. These advanced strategies, including transition metal catalysis, organocatalysis, and radical-mediated reactions, offer novel pathways to fluorene-1-carboxylates and their derivatives, often with improved atom economy and functional group tolerance.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of fluorene scaffolds. researchgate.net Palladium and rhodium are among the most frequently used metals for these transformations. Palladium-catalyzed reactions, such as the cyclocarbonylation of o-halobiaryls, provide an efficient route to various substituted fluoren-9-ones, which can then be reduced to the corresponding fluorenes. organic-chemistry.orgacs.org Another palladium-catalyzed approach involves the annulation of arynes by 2-haloarenecarboxaldehydes to synthesize fluoren-9-ones. acs.org More recently, a palladium-catalyzed intramolecular cross-dehydrogenative aryl-aryl coupling reaction has been developed for the synthesis of fluorene-9-carboxamides. rsc.org

Rhodium-catalyzed reactions have also been successfully employed in the synthesis of fluorene derivatives. For instance, a rhodium-catalyzed "stitching reaction" followed by an alkene isomerization sequence provides a convergent method for synthesizing fluorenes. nih.gov Rhodium catalysts have also been utilized in the synthesis of silafluorene derivatives through the cleavage of silicon-hydrogen and carbon-hydrogen bonds. acs.org These transition metal-catalyzed methods offer high efficiency and the potential for regioselective synthesis of functionalized fluorenes that could be precursors to this compound.

| Catalyst | Reaction Type | Starting Materials | Product |

| Palladium | Cyclocarbonylation | o-Halobiaryls | Fluoren-9-ones organic-chemistry.orgacs.org |

| Palladium | Annulation | Arynes and 2-Haloarenecarboxaldehydes | Fluoren-9-ones acs.org |

| Palladium | Cross-dehydrogenative coupling | 2,2-Diarylacetamides | Fluorene-9-carboxamides rsc.org |

| Rhodium | Stitching reaction/Isomerization | - | Fluorene derivatives nih.gov |

Organocatalytic Approaches in Fluorene Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a significant area of research in asymmetric synthesis. researchgate.net While specific examples directly leading to this compound are less common, the principles of organocatalysis are being applied to the construction of chiral fluorene scaffolds. researchgate.net These approaches often involve cascade reactions that can rapidly build molecular complexity.

Chiral Brønsted acids, for example, can catalyze double tandem Friedel-Crafts reactions to construct chiral fluorenes. researchgate.net These methods are particularly valuable for the synthesis of enantiomerically enriched fluorene derivatives, which are of interest in materials science and medicinal chemistry. The development of organocatalytic methods for the synthesis of the fluorene core provides a promising future direction for accessing functionalized fluorenes, including precursors to fluorene-1-carboxylates.

Radical-Mediated Functionalization of Fluorene Systems

Radical-mediated reactions offer a unique and powerful approach to the synthesis and functionalization of fluorene systems. acs.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. Photoredox catalysis has emerged as a particularly effective strategy for generating radicals under visible light irradiation. rsc.orgresearchgate.net

One notable example is the photoredox-catalyzed deoxygenative radical cyclization of biarylcarboxylic acids to produce fluorenones. organic-chemistry.org This reaction proceeds via the formation of an acyl radical, which then undergoes intramolecular cyclization. organic-chemistry.org Furthermore, metal-free cascade radical cyclization of 1,6-enynes with aldehydes has been developed for the synthesis of tricyclic fluorene derivatives. rsc.org Another innovative approach involves a dual nickel- and iridium-photocatalyzed radical cascade bicyclization of 1,5-enynes, which allows for the divergent synthesis of diversely substituted fluorenes. nih.gov These radical-based methods provide efficient and atom-economical routes to the fluorene core, which can be further functionalized to yield this compound.

| Method | Key Features | Starting Materials | Product |

| Photoredox Catalysis | Mild conditions, radical cyclization | Biarylcarboxylic acids | Fluorenones organic-chemistry.org |

| Metal-Free Cascade Cyclization | Radical process, forms multiple C-C bonds | 1,6-enynes and aldehydes | Tricyclic fluorene derivatives rsc.org |

| Dual Ni/Ir-Photocatalysis | Radical cascade bicyclization | 1,5-enynes | Substituted fluorenes nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 9H-fluorene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-17-15(16)13-8-4-7-12-11-6-3-2-5-10(11)9-14(12)13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYBTQAVHTRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292056 | |

| Record name | methyl 9h-fluorene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-01-4 | |

| Record name | NSC80169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 9h-fluorene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The IR spectrum of Methyl 9H-fluorene-1-carboxylate displays characteristic absorption bands that confirm the presence of its key functional groups. proprep.comchemicalbook.com

C=O Stretch: The most prominent feature is a strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl (C=O) group. This band typically appears in the region of 1725-1705 cm⁻¹.

C-O Stretches: The spectrum will also show strong C-O stretching vibrations associated with the ester linkage. These usually appear as two distinct bands: an asymmetric stretch around 1300-1200 cm⁻¹ and a symmetric stretch around 1150-1000 cm⁻¹. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Absorptions due to the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several medium to weak bands in the 1600-1450 cm⁻¹ region. nist.gov

Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl group (OCH₃) and the methylene (B1212753) bridge (C9-H₂) typically appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Weak |

| C=O Stretch (Ester) | 1725 - 1705 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Asymmetric) | 1300 - 1200 | Strong |

| C-O Stretch (Symmetric) | 1150 - 1000 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural characteristics. For fluorene (B118485) and its derivatives, Raman spectra are typically characterized by distinct regions corresponding to different vibrational motions. researchgate.net

Key regions in the Raman spectra of fluorene derivatives include:

1000-1700 cm⁻¹: This high-wavenumber region is dominated by the vibrations of the fluorene backbone. researchgate.net A strong peak around 1605 cm⁻¹ is often attributed to the in-plane stretching mode of the fluorene units. researchgate.net

1100-1400 cm⁻¹: Peaks in this range, such as those at approximately 1282 cm⁻¹, 1302 cm⁻¹, and 1342 cm⁻¹, are primarily assigned to the C-C stretching modes between the phenylene rings. researchgate.net The region between 1100-1200 cm⁻¹ is also sensitive to side-group substitutions and includes C-H bending modes. researchgate.net

Low-wavenumber region (100-700 cm⁻¹): This area corresponds mainly to the vibrations of alkyl side chains. While sensitive to the backbone conformation, the low signal intensity can complicate interpretation. researchgate.net

The planarity of the fluorene system influences the Raman spectra. For instance, a strong peak observed around 743 cm⁻¹ in crystalline fluorene is indicative of the planarity of the ground state. researchgate.net For this compound, the carboxylate group (COO⁻) introduces specific vibrational modes. The symmetric and antisymmetric stretching vibrations of the carboxylate ion typically appear in the regions of 1420-1380 cm⁻¹ and 1600-1500 cm⁻¹, respectively. researchgate.net These characteristic peaks, in conjunction with the fluorene backbone vibrations, allow for detailed structural analysis.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1605 | In-plane stretching of fluorene units | researchgate.net |

| 1282, 1302, 1342 | C-C stretching between phenylene rings | researchgate.net |

| 1600-1500 | Antisymmetric stretching of carboxylate (COO⁻) | researchgate.net |

| 1420-1380 | Symmetric stretching of carboxylate (COO⁻) | researchgate.net |

| ~743 | Vibration sensitive to the planarity of the ground state | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, with a molecular formula of C₁₅H₁₂O₂ and a monoisotopic mass of 224.08373 g/mol , mass spectrometry provides crucial structural information. epa.gov

In electron ionization mass spectrometry, the fragmentation pattern of aromatic esters often involves characteristic losses. Key fragmentation pathways for esters include the loss of the alkoxy group (-OR) and the loss of the carboxyl group (-COOR). libretexts.org For this compound, the following fragmentation patterns can be anticipated:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the acylium ion [M-31]⁺.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment ion with an m/z corresponding to the fluorenyl cation [M-59]⁺.

The stability of the fluorene ring system suggests that fragments retaining this core structure will be prominent in the mass spectrum. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of its key functional groups.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₂ | epa.gov |

| Monoisotopic Mass | 224.08373 g/mol | epa.gov |

| Key Fragmentation 1 | Loss of -OCH₃ (m/z = M-31) | libretexts.org |

| Key Fragmentation 2 | Loss of -COOCH₃ (m/z = M-59) | libretexts.org |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, is employed to investigate the electronic structure and conjugation within a molecule. The electronic transitions observed provide information about the energy levels of the molecular orbitals.

The UV-Vis spectrum of fluorene and its derivatives is characterized by several absorption bands corresponding to π-π* electronic transitions within the aromatic system. ruc.dkosti.gov The position and intensity of these bands are sensitive to the substituents on the fluorene core. The introduction of a carboxylate group at the 1-position of the fluorene ring in this compound is expected to influence the electronic transitions due to its electron-withdrawing nature, potentially causing shifts in the absorption maxima (λ_max).

A comparative study of fluorene and its heteroanalogues revealed electronic transitions in the near-UV and vacuum-UV regions. ruc.dkosti.gov For fluorene itself, the onset of absorption occurs at specific wavelengths, and theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can help assign the symmetry of these electronic transitions. ruc.dkosti.gov The fluorescence behavior of fluorene derivatives is also a key aspect of their photophysical properties, with molecular structure, conjugation, and substituent effects playing significant roles. researchgate.net

Time-Resolved Spectroscopic Techniques for Reaction Dynamics

Time-resolved spectroscopic techniques are instrumental in studying the dynamics of excited states and chemical reactions on very short timescales, from femtoseconds to nanoseconds. vu.nl These methods allow for the observation of transient species and the elucidation of reaction mechanisms.

For fluorene derivatives, time-resolved fluorescence spectroscopy has been used to investigate excited-state dynamics, including intramolecular relaxation and interactions with solvents. nih.govnih.gov Studies have shown that hydrogen bonding interactions between the fluorene chromophore and solvent molecules can significantly influence the relaxation pathways of the excited electronic states. nih.govnih.gov

Ultrafast pump-probe spectroscopy has also been employed to explore the fragmentation dynamics of fluorene ions. vu.nlru.nlrsc.org In these experiments, an initial laser pulse (pump) excites the molecule, and a second, time-delayed pulse (probe) monitors the subsequent evolution of the system. By varying the delay between the pump and probe pulses, the lifetimes of various metastable photoinduced intermediates can be determined, providing insights into the complex dynamics of ionization and fragmentation. vu.nlru.nlrsc.org The relaxation lifetimes of excited fluorene monocations and dications have been reported to be in the range of tens of femtoseconds to a few picoseconds. vu.nlru.nl

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Methyl 9H-fluorene-1-carboxylate and its Analogues

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic and geometric characteristics of molecules.

The electronic structure of this compound is fundamentally governed by the arrangement of its constituent atoms and the distribution of electrons within its molecular orbitals. The fluorene (B118485) core, a tricyclic aromatic system, dictates the primary electronic properties. The π-conjugated system extending over the fused benzene (B151609) rings is responsible for its characteristic UV-Vis absorption and fluorescence.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of fluorene derivatives. For instance, studies on halogen-substituted fluorenes have shown that the nature and position of substituents can significantly influence the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the electronic and optical properties of the molecule. worldscientific.com The introduction of electron-withdrawing or electron-donating groups can alter the energy gap between the HOMO and LUMO, which in turn affects the molecule's color and reactivity. mdpi.com

In this compound, the carboxylate group at the 1-position is expected to act as a weak electron-withdrawing group, which would influence the electron density distribution across the fluorene backbone. The HOMO is typically localized on the electron-rich fluorene ring system, while the LUMO may have significant contributions from the carboxylate group. The precise nature of these orbitals can be visualized and their energies calculated using quantum chemical software.

A summary of typical computational methods and their applications in the study of fluorene derivatives is presented in the table below.

| Computational Method | Basis Set | Properties Calculated | Reference |

| Density Functional Theory (DFT) | 6-31G(d,p) | Optimized molecular structure, HOMO-LUMO energies, vibrational frequencies | worldscientific.com |

| Time-Dependent DFT (TD-DFT) | 6-31G(d,p) | UV-Vis absorption spectra, excited state properties | mdpi.comresearchgate.net |

The three-dimensional structure of this compound is crucial for its physical and chemical properties. While the fluorene core is largely planar, the methyl carboxylate substituent at the 1-position can adopt different conformations due to rotation around the single bond connecting it to the fluorene ring.

Computational methods can be employed to perform a detailed conformational analysis to identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angle of the ester group and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformations.

X-ray crystallography studies of substituted fluorene derivatives provide valuable experimental data on their solid-state conformations. For example, the crystal structures of 9,9-disubstituted fluorene derivatives have been determined, revealing the preferred spatial arrangement of the substituents. mdpi.com These experimental structures can serve as benchmarks for validating the accuracy of computational models. Computational conformational analysis often utilizes methods like DFT or Møller-Plesset perturbation theory (MP2) to accurately predict geometries and relative energies. nih.govfrontiersin.org

Several computational methods can be used to quantify the aromaticity of a molecule. These include nucleus-independent chemical shift (NICS) calculations and the harmonic oscillator model of aromaticity (HOMA). NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of aromatic character. The HOMA index, on the other hand, is based on the analysis of bond lengths, where a value close to 1 indicates a high degree of aromaticity. These assessments can confirm the retention of aromaticity in the fluorene core of this compound and can be used to study how substituents might subtly influence this property.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For fluorene derivatives, computational studies can map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For example, the oxidation of fluorene to fluorenone is a well-studied reaction. study.comresearchgate.net Theoretical calculations can be used to model the reaction pathway, including the initial deprotonation at the C9 position to form the fluorenyl anion and the subsequent steps involving oxygen. wikipedia.org By calculating the energies of intermediates and transition states, the rate-determining step of the reaction can be identified.

For this compound, theoretical studies could be applied to investigate various reactions, such as electrophilic aromatic substitution on the fluorene ring or reactions involving the carboxylate group. These studies would provide valuable insights into the reactivity and synthetic transformations of this compound.

Molecular Dynamics Simulations of Fluorene-Based Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, conformational changes, and interactions of molecules in different environments, such as in solution.

For fluorene-based systems, MD simulations can be used to study their behavior in various solvents. For instance, the intramolecular relaxation dynamics of substituted fluorene derivatives have been investigated using a combination of spectroscopic techniques and quantum chemical computations, revealing the significant role of solvent-solute interactions. nih.govnih.gov MD simulations can complement these studies by providing a dynamic picture of how solvent molecules arrange around the solute and how these interactions influence the solute's conformational flexibility and excited-state dynamics.

Structure-Reactivity Relationship (SRR) Modeling and Predictions

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. This is closely related to the concept of Quantitative Structure-Activity Relationship (QSAR) used in drug discovery. By developing mathematical models that relate molecular descriptors (calculated from the molecular structure) to a specific reactivity parameter, the reactivity of new, un-synthesized compounds can be predicted.

For fluorene derivatives, SRR models could be developed to predict their reactivity in various chemical transformations. For example, studies on the structure-activity relationships of 9-oxo-9H-fluorene-1-carboxamides have been conducted to optimize their biological activity. nih.gov Computational descriptors such as electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and hydrophobic properties can be calculated for a series of fluorene derivatives and correlated with their experimentally determined reactivity. Such models can accelerate the discovery of new fluorene-based compounds with desired properties.

Derivatives, Functionalization, and Supramolecular Chemistry of Fluorene Carboxylates

Regioselective Functionalization of the Fluorene (B118485) Nucleus

The fluorene molecule possesses several reactive sites, allowing for targeted chemical modifications to synthesize a wide array of functionalized intermediates and materials. researchgate.netresearchgate.net The ability to selectively introduce functional groups at specific positions on the fluorene core is crucial for tailoring its properties for desired applications.

Functionalization at C2, C7, and C9 Positions

The C9 position of the fluorene ring is particularly reactive due to its benzylic acidic protons, making it a primary site for alkylation and other substitutions under basic conditions. thieme-connect.de A variety of methods, including transition-metal catalysis and metal-free approaches, have been developed for C-C bond formation at the C9 position, leading to diverse 9-substituted and 9,9-disubstituted fluorene derivatives. researchgate.netthieme-connect.de For instance, the Knoevenagel condensation can be used to introduce N-donor substituents at this site. mdpi.com

The C2 and C7 positions are also key sites for functionalization, often targeted to extend the π-conjugation of the molecule, which is particularly relevant for optoelectronic applications. mdpi.com Symmetrical derivatives with substituents at the C2 and C7 positions can be synthesized using methods like the Sonogashira coupling reaction. mdpi.com This approach allows for the attachment of various groups through ethynyl (B1212043) linkages, influencing the photophysical properties of the resulting molecules. mdpi.com

Impact of Substituents on Electronic and Steric Properties

The introduction of different functional groups, or substituents, onto the fluorene nucleus has a profound impact on its electronic and steric characteristics. These changes, in turn, dictate the molecule's reactivity, stability, and photophysical behavior. mdpi.comworldscientific.com

Electronic Effects: The nature of the substituent significantly influences the electronic structure of the fluorene derivative. Attaching electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For example, modifying the C9 position with N-donor substituents leads to a significant reduction in the energy gap compared to the unsubstituted fluorene. mdpi.com In these derivatives, the HOMO electron clouds are primarily located on the N-donor substituent, while the LUMO clouds are dominated by the dibenzofulvene fragment. mdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that introducing electron-withdrawing halogen groups also decreases the energy gap, indicating that the molecule becomes less stable and more reactive. worldscientific.com

Steric Effects: The size and shape of the substituents also play a critical role. Bulky groups at the C9 position, for instance, can prevent undesirable intermolecular interactions that can lead to reduced efficiency in applications like OLEDs. mdpi.com Spiro-functionalization at the C9 position, creating a specific steric configuration, is a known strategy to enhance the physical properties of organic functional materials. psu.edu Theoretical calculations have confirmed that the geometry of substituents, such as the torsion angles between the fluorene core and end units, affects the planarity and the extent of π-conjugation. mdpi.com

Synthesis and Characterization of Diverse Fluorene-1-carboxylate Esters

The synthesis of fluorene carboxylate esters can be achieved through various established chemical routes. A common method is the esterification of the corresponding fluorene carboxylic acid. For example, ethyl fluorene-9-carboxylate is synthesized by reacting fluorene-9-carboxylic acid with ethanol (B145695) in the presence of a catalyst. ontosight.ai Similarly, other esters can be prepared from their carboxylic acid precursors, such as the synthesis of chlorflurenol-methyl (B165928) ester from 9-hydroxyfluorene-9-carboxylic acid (HFCA). google.com

A versatile, multi-step reaction sequence involving a Michael addition, Robinson annulation, and subsequent aromatization can be employed to produce a series of 3-hydroxy-fluorene-2-carboxylate compounds. ntu.edu.twmdpi.com This method allows for the creation of various derivatives by changing the initial reactants. mdpi.com

The characterization of these newly synthesized esters is crucial to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure and connectivity of atoms. mdpi.comontosight.ai

Infrared (IR) spectroscopy: To identify functional groups present in the molecule. mdpi.com

Mass Spectrometry (MS): To confirm the molecular weight of the compound. ontosight.ai

The table below presents data for several synthesized ethyl and isopropyl fluorene-2-carboxylate derivatives.

| Compound Name | Molecular Formula | Yield (%) | Spectroscopic Data (1H NMR, 13C NMR, IR) |

| Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | C23H19FO3 | 46 | 1H NMR (CDCl3): δ 11.3 (s, 1H), 7.77 (d, 1H), 7.42–7.06 (m, 8H), 3.99 (q, 2H), 3.46 (s, 2H), 0.80 (t, 3H). 13C NMR (CDCl3): δ 171.1, 163.1, 162.3, 160.6, 147.0, 145.1, 140.1, 139.6, 137.6, 134.0, 129.4, 129.3, 128.3, 126.9, 124.9, 121.2, 114.8, 114.6, 110.1, 107.9, 60.8, 36.4, 13.0. IR (KBr): νO–H 3400–3200 (br), νC=O 1655 cm−1. mdpi.com |

| Ethyl 3-hydroxy-1-(naphthalen-1-yl)-9H-fluorene-2-carboxylate | C27H22O3 | 21 | 1H NMR (CDCl3): δ 11.5 (s, 1H), 7.92–7.25 (m, 11H), 3.74–3.61 (m, 3H), 3.47 (d, 1H), 3.21(d, 1H), 0.17 (t, 3H). 13C NMR (CDCl3): δ 171.1, 162.6, 147.2, 145.2, 140.3, 139.4, 138.9, 134.7, 133.4, 131.7, 128.3, 128.0, 126.9, 126.8, 125.9, 125.6, 125.3, 125.2, 124.9, 124.8, 121.2, 110.9, 108.0, 60.5, 36.2, 12.2. IR (KBr): νO–H 3420–3200 (br), νC=O 1653 cm−1. mdpi.com |

| Isopropyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | C23H20O3 | 64 | 1H NMR (CDCl3): δ 11.5 (s, 1H), 7.84 (d, 1H), 7.50–7.24 (m, 9H), 4.99 (sep, 1H), 3.52 (s, 2H), 0.88 (d, 6H). 13C NMR (CDCl3): δ 170.7, 162.2, 146.8, 145.2, 141.9, 140.8, 140.3, 133.9, 128.2, 127.9, 126.8, 126.5, 124.9, 121.2, 110.5, 107.6, 68.6, 36.5, 20.9. IR (KBr): ν 3200–3500 (br), 1654 cm−1. mdpi.com |

Fluorene Carboxylate Scaffolds in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Fluorene carboxylates, with their rigid, aromatic structures, are excellent candidates for building these larger, self-assembled structures. nih.gov

Self-Assembly via Non-Covalent Interactions (e.g., π-π Stacking)

The self-assembly of π-conjugated molecules like fluorene derivatives is driven by a combination of forces, including hydrophobic effects and, most notably, π-π stacking interactions. nih.gov These interactions occur between the flat, electron-rich surfaces of the aromatic rings. nih.gov The formation of these ordered π-π stacks can lead to new photophysical properties that are not observed in the individual molecules. researchgate.net For instance, the aggregation of dyes through π-π stacking can enhance the separation and migration of photogenerated charge carriers, which is a desirable property in photocatalysis. nih.gov In the solid state, strong intermolecular π-π stacking in fluorene derivatives can cause a significant red-shift in their emission spectra compared to their solution-state emission. mdpi.com

Host-Guest Chemistry Involving Fluorene-Based Units

Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule. wikipedia.org The host typically has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. wikipedia.org Fluorene-based compounds have been successfully designed to act as hosts. For example, certain fluorenone-derived host compounds have demonstrated the ability to form inclusion complexes with various guest solvents like aniline (B41778) and N,N'-dimethylaniline. acs.org The formation and stoichiometry of these host-guest complexes can be confirmed by techniques such as 1H NMR spectroscopy, which can identify the resonance signals of both the host and the encapsulated guest. acs.org This ability to selectively bind guest molecules opens up possibilities for applications in separation science and the development of chemical sensors. acs.org

Designing Supramolecular Architectures with Fluorene Carboxylates

The design of supramolecular architectures relies on the precise control of non-covalent interactions between molecular building blocks to form well-ordered, higher-level structures. Fluorene carboxylates, including Methyl 9H-fluorene-1-carboxylate, are a versatile class of compounds for supramolecular chemistry due to their unique combination of a rigid, planar, and π-conjugated fluorene core with a functional carboxylate or ester group. These features allow for a variety of directional and predictable non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of complex molecular assemblies. nih.govresearchgate.netresearchgate.net

The strategic placement of the carboxylate group on the fluorene scaffold significantly influences the geometry of these interactions, guiding the self-assembly process. The resulting supramolecular structures can range from simple dimers to intricate one-, two-, or three-dimensional networks, including liquid crystals and gels. The specific properties of these architectures are dictated by the interplay between the chemical structure of the fluorene derivative and the conditions of assembly. iucr.org

A primary tool in the design of these architectures is the strategic use of hydrogen bonding. In the case of fluorene carboxylic acids, the carboxylic acid group is a powerful functional unit capable of forming robust and directional hydrogen bonds. A prominent example is fluorene-1-carboxylic acid, the parent acid of this compound. In the solid state, fluorene-1-carboxylic acid molecules arrange themselves into centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between their carboxyl groups. nih.goviucr.org This predictable pairing, known as a supramolecular synthon, is a cornerstone of crystal engineering with carboxylic acids.

Beyond hydrogen bonding, the planar aromatic surface of the fluorene moiety is central to the formation of supramolecular structures through π-π stacking interactions. researchgate.net These interactions, though weaker than hydrogen bonds, are crucial in organizing the molecules into columnar or layered structures. The extent and geometry of π-π stacking can be fine-tuned by introducing substituents on the fluorene ring, which can induce steric effects or alter the electronic properties of the aromatic system. researchgate.net In both fluorene-1-carboxylic acid and its methyl ester, these stacking interactions work in concert with other non-covalent forces to dictate the final three-dimensional architecture.

The combination of these non-covalent interactions allows for the rational design of materials with specific properties. For instance, the alignment of fluorene units through π-π stacking is critical for creating materials with desirable optoelectronic properties, such as those used in organic light-emitting diodes (OLEDs). mdpi.com By modifying the carboxylate group and other positions on the fluorene scaffold, chemists can control the self-assembly process to create a wide array of functional supramolecular architectures.

Detailed Research Findings

The crystal structure of fluorene-1-carboxylic acid provides a clear and well-documented example of supramolecular assembly driven by hydrogen bonding. nih.goviucr.org

Table 1: Crystallographic Data for Fluorene-1-carboxylic Acid Dimer

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₀O₂ | nih.goviucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| Supramolecular Motif | Centrosymmetric cyclic dimer | nih.goviucr.org |

| Hydrogen Bond Type | O-H···O | nih.gov |

This reliable formation of hydrogen-bonded dimers makes fluorene-1-carboxylic acid a predictable building block in crystal engineering. The planarity of the fluorene core is slightly distorted, with a dihedral angle between the two benzene (B151609) rings that is larger than in the parent fluorene molecule. nih.gov

For this compound, while specific crystal structure data is not widely published, its design potential can be inferred. The absence of the acidic proton prevents dimer formation, but the molecule can still participate in other key interactions.

Table 2: Potential Supramolecular Interactions and Architectures for Fluorene Carboxylates

| Compound/Derivative Type | Primary Non-Covalent Interactions | Potential Supramolecular Architectures |

|---|---|---|

| Fluorene-1-carboxylic acid | O-H···O Hydrogen Bonding, π-π Stacking | Dimers, 1D chains, layered structures |

| This compound | π-π Stacking, C-H···O Hydrogen Bonding | Stacked columns, interleaved sheets, host-guest complexes (with H-bond donors) |

| 9,9-Disubstituted Fluorene Carboxylates | π-π Stacking, C-H···π Interactions, Halogen Bonding | Helical strands, molecular layers, porous networks nih.govmdpi.com |

The design principles for creating complex supramolecular architectures with fluorene carboxylates involve a careful balance of these non-covalent forces. By strategically modifying the chemical structure—for example, by choosing between an acid and an ester, or by adding substituents to the fluorene core—researchers can guide the self-assembly process to yield materials with tailored structures and functions.

Applications in Catalysis and Advanced Materials Science

Methyl 9H-fluorene-1-carboxylate and its Analogues in Catalytic Processes

The utility of fluorene (B118485) derivatives in catalysis is primarily centered on their role as ligands or electron donors that can influence the activity, selectivity, and stability of catalytic systems.

While specific research on this compound as a direct ligand in homogeneous catalysis is not extensively documented, the broader class of fluorene carboxylates has been explored in the design of ligands for coordination chemistry. The carboxylate group can act as a coordinating site for metal centers, and the fluorene backbone provides a rigid scaffold that can influence the steric and electronic environment around the metal.

For instance, V-shaped ligands such as 9,9-bis(4-carboxyphenyl)fluorene have been utilized to synthesize coordination polymers with copper and zinc. rsc.org These studies demonstrate the ability of fluorene-based carboxylate ligands to form stable and well-defined structures with metal ions. rsc.org The resulting coordination polymers have shown potential applications in areas such as gas sorption. rsc.org This suggests that this compound could similarly serve as a building block for more complex ligands, where the carboxylate provides the anchor point for a metal, and the fluorene unit can be further functionalized to tune the ligand's properties. The rigid nature of the fluorene backbone is advantageous in creating predictable and sterically hindered coordination environments, which is a key aspect of designing selective homogeneous catalysts.

In the field of olefin polymerization, Ziegler-Natta catalysts are of paramount industrial importance. The performance of these catalysts, particularly in terms of stereoselectivity for polypropylene production, is critically dependent on the nature of internal and external electron donors. acs.orglyzhongdachem.comlyzhongdachem.com Fluorene derivatives have emerged as a significant class of internal electron donors.

A prominent example is 9,9-bis(methoxymethyl)fluorene, which has been shown to be a highly effective internal donor in MgCl₂-supported Ziegler-Natta catalysts. lyzhongdachem.com The fluorene moiety in these donors is thought to interact with the catalyst support and influence the distribution and nature of the active titanium species. acs.org The use of 9,9-bis(methoxymethyl)fluorene as an internal donor can lead to catalysts with high activity and produce polypropylene with high isotacticity, sometimes even without the need for an external donor. lyzhongdachem.com

While this compound is structurally different from the diether donors, its fluorene core provides the necessary steric bulk and electronic characteristics. The carboxylate group, being a Lewis base, can also coordinate to the magnesium dichloride support, thereby influencing the catalyst's performance. The specific stereoelectronic profile of this compound would likely result in a unique catalytic performance compared to established fluorene-based donors, making it an interesting candidate for further investigation in this area.

| Fluorene-Based Compound | Role in Catalysis | Key Findings |

| 9,9-bis(4-carboxyphenyl)fluorene | Ligand for coordination polymers | Forms robust 2D and 3D structures with Cu(II) and Zn(II) ions. rsc.org |

| 9,9-bis(methoxymethyl)fluorene | Internal electron donor in Ziegler-Natta catalysts | Achieves high catalyst activity (e.g., 95,000 g polypropylene per gram of catalyst) and high isotacticity (97.7%). lyzhongdachem.com |

Optoelectronic Materials Derived from Fluorene Carboxylates

Fluorene and its derivatives are cornerstone materials in the field of organic electronics due to their strong blue photoluminescence, high charge carrier mobility, and excellent thermal and chemical stability. mdpi.com The ability to functionalize the fluorene core at various positions, including the C-1 position with a carboxylate group, allows for the synthesis of a vast array of materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Fluorene-based conjugated polymers are typically synthesized through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira polycondensation. scienceandtechnology.com.vnuri.edu These methods allow for the incorporation of fluorene units into a polymer backbone with other aromatic or heteroaromatic comonomers. The carboxylate group in a monomer derived from this compound could be either protected during polymerization or transformed into other functional groups to facilitate the coupling reaction.

The introduction of different comonomers allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption and emission characteristics. nih.gov For example, copolymerizing a fluorene monomer with an electron-donating unit can raise the HOMO level, while copolymerization with an electron-accepting unit can lower the LUMO level. This energy level engineering is crucial for efficient charge injection and transport in electronic devices. nih.gov The presence of a carboxylate group on the fluorene monomer can influence the polymer's solubility, morphology, and electronic properties.

Fluorene-based polymers are widely used as blue-emitting materials in OLEDs due to their wide bandgap and high photoluminescence quantum yields. mdpi.com The performance of these OLEDs is highly dependent on the molecular structure of the polymer. The carboxylate group in a polymer derived from this compound could potentially influence the intermolecular interactions and solid-state packing of the polymer chains, which in turn affects the device's efficiency and color purity.

| Device Performance Metric | Influence of Fluorene Polymer Structure |

| Emission Color | Tunable from blue to other colors by copolymerization with different monomers. |

| Efficiency (EQE) | Dependent on charge balance, photoluminescence quantum yield, and device architecture. |

| Turn-on Voltage | Influenced by the HOMO/LUMO energy levels of the polymer and the interfaces with charge injection layers. |

| Lifetime | Related to the chemical and morphological stability of the polymer film. |

In the realm of OPVs, fluorene-based conjugated polymers are often employed as the electron donor material in the active layer of a bulk heterojunction (BHJ) solar cell. nih.gov The power conversion efficiency (PCE) of an OPV is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). These parameters are intrinsically linked to the properties of the donor and acceptor materials.

The incorporation of a fluorene unit with a carboxylate substituent into the polymer backbone can influence the polymer's absorption spectrum, energy levels, and charge transport characteristics. rsc.org A broader absorption spectrum allows for the harvesting of more solar photons, leading to a higher Jsc. The HOMO level of the donor polymer is directly related to the Voc of the device. The morphology of the donor-acceptor blend is also critical for efficient charge separation and transport, and the presence of the carboxylate group could be used to control the polymer's solubility and its blending behavior with fullerene or non-fullerene acceptors.

| OPV Parameter | Relation to Fluorene Polymer Properties |

| Open-circuit voltage (Voc) | Primarily determined by the difference between the HOMO of the donor and the LUMO of the acceptor. |

| Short-circuit current (Jsc) | Dependent on the absorption spectrum of the active layer and the charge carrier mobility. |

| Fill Factor (FF) | Influenced by the charge transport properties and the morphology of the bulk heterojunction. |

| Power Conversion Efficiency (PCE) | The product of Voc, Jsc, and FF, representing the overall efficiency of the device. |

Development of Host and Charge Transport Materials

Fluorene derivatives are widely investigated for their potential as host and charge transport materials in organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent charge-carrying capabilities. The core fluorene structure can be readily functionalized to tune its electronic properties, making it adaptable for various roles within an OLED device.

While direct studies on this compound for these applications are not extensively documented in the provided search results, the broader class of fluorene-based materials demonstrates key characteristics relevant to this field. For instance, spirobifluorene-based compounds are noted for their high triplet energies and good thermal stability, which are crucial for efficient phosphorescent OLEDs. The introduction of various functional groups onto the fluorene backbone allows for the tuning of HOMO/LUMO energy levels, facilitating efficient charge injection and transport.

Research into fluorene-based materials has shown that modifications at different positions of the fluorene ring system significantly influence the material's properties. For example, the synthesis of bipolar host materials often involves incorporating both electron-donating and electron-accepting moieties onto the fluorene scaffold to achieve balanced charge transport. While the direct use of this compound as a host or charge transport material is not explicitly detailed, its structure suggests it could serve as a precursor for more complex functional molecules. The carboxylate group at the 1-position offers a site for further chemical modification, enabling the attachment of other functional units to tailor the electronic and morphological properties of the final material.

Table 1: Properties of Selected Fluorene-Based Host Materials

| Compound | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Triplet Energy (ET) (eV) | Application |

| Spiro-fluorene derivative 1 | -5.4 | -2.1 | 2.9 | Blue PhOLED Host |

| Fluorene-carbazole copolymer | -5.8 | -2.4 | 2.7 | Green PhOLED Host |

| Fluorene-dibenzothiophene copolymer | -5.7 | -2.5 | 2.8 | Blue PhOLED Host |

Conclusion and Outlook for Future Academic Endeavors

Synthesis of Key Academic Contributions in Fluorene-1-carboxylate Research

Research on fluorene-1-carboxylates and their derivatives has made significant strides, establishing them as versatile building blocks in both organic synthesis and materials science. Key academic contributions have focused on developing efficient synthetic methodologies, including palladium-catalyzed cross-coupling reactions and modifications of the fluorene (B118485) core to tune its electronic and photophysical properties. organic-chemistry.orgresearchgate.net Studies have highlighted the utility of these compounds as intermediates in the synthesis of complex molecules, including those with biological activity or specific material properties. ontosight.ailookchem.com The understanding of the structure-property relationships in fluorene derivatives has been crucial for their application in fields like organic electronics. mdpi.com

Emerging Research Trends and Potential for Interdisciplinary Collaboration

Emerging research trends in the field of fluorene derivatives are geared towards the development of more sophisticated and functional materials. There is a growing interest in creating high-efficiency materials for OLEDs, with a focus on enhancing brightness and energy efficiency. marketresearchintellect.com The development of eco-friendly and sustainable production methods for fluorene derivatives is also gaining traction, aligning with global environmental goals. marketresearchintellect.com The unique properties of fluorene compounds are also being explored in the context of pharmaceuticals and biological probes. ontosight.ai This opens up significant potential for interdisciplinary collaboration between chemists, materials scientists, physicists, and biologists to design and synthesize novel fluorene-based systems for a wide range of applications, from advanced electronics to targeted drug delivery.

Broader Impact on Organic Synthesis and Materials Science Disciplines

The study of Methyl 9h-fluorene-1-carboxylate and its derivatives has a broad impact on the disciplines of organic synthesis and materials science. In organic synthesis, the development of new synthetic routes to functionalized fluorenes expands the toolbox available to chemists for constructing complex molecular architectures. researchgate.net The versatility of the fluorene scaffold inspires the design of new catalysts and reaction methodologies. In materials science, fluorene derivatives are at the forefront of research into next-generation organic electronic materials. mdpi.commarketresearchintellect.com Their tunable properties make them ideal candidates for creating more efficient and durable OLEDs, solar cells, and sensors. The ongoing exploration of fluorene chemistry is expected to continue to yield fundamental insights and practical applications, driving innovation across multiple scientific and technological domains.

Q & A

Q. What are the standard synthetic methodologies for preparing Methyl 9H-fluorene-1-carboxylate derivatives?

this compound derivatives are typically synthesized via multi-step organic reactions. A common approach involves Michael addition followed by Robinson annulation to construct the fluorene backbone, with subsequent esterification or carboxylation to introduce the methyl ester group. For example, Wang et al. (2022) demonstrated the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates using a sequential Michael reaction, annulation, and aromatization, achieving regioselectivity through careful control of reaction temperature and base selection (e.g., KOtBu in THF) . Key intermediates should be characterized via NMR and GC-MS to confirm structural integrity before proceeding to final steps.

Q. What analytical techniques are recommended for characterizing this compound?

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to verify purity and identify volatile byproducts. For non-volatile derivatives, High-Performance Liquid Chromatography (HPLC) is preferred .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and electronic environments. For example, the methyl ester group in this compound typically resonates at ~3.9 ppm in ¹H NMR .

- X-ray Crystallography: Advanced structural elucidation can be performed using single-crystal X-ray diffraction. Software like SHELXL (via the SHELX suite) is widely used for refining crystallographic data .

Q. What safety precautions are necessary when handling this compound derivatives?

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- First Aid: In case of skin exposure, wash immediately with soap and water. For eye contact, rinse with water for 15 minutes and seek medical attention. Respiratory irritation requires moving to fresh air .

- Storage: Store in airtight containers away from incompatible substances (e.g., strong oxidizers, amines) to prevent decomposition .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations, such as those employing the B3LYP functional , are used to model the compound’s electronic structure. Lee et al. (1988) demonstrated that incorporating gradient expansions for local kinetic-energy density improves accuracy in predicting correlation energies. Researchers can use software like Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and vibrational frequencies, comparing results with experimental UV-Vis and IR data .

Q. How should researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Cross-Verification: Re-examine computational parameters (e.g., basis sets, solvation models). For instance, using the 6-311++G(d,p) basis set may better capture polarization effects.

- Experimental Replication: Ensure spectroscopic measurements (e.g., NMR, IR) are performed under standardized conditions. Contradictions in aromatic proton shifts may arise from solvent effects or crystal packing, necessitating solid-state NMR or X-ray analysis .

Q. What strategies optimize regioselectivity in the synthesis of substituted this compound analogs?

- Directed Functionalization: Use sterically hindered bases (e.g., LDA) to deprotonate specific positions on the fluorene ring before carboxylation.

- Catalytic Control: Transition-metal catalysts (e.g., Pd/Cu systems) can direct cross-coupling reactions to desired sites. For example, Suzuki-Miyaura coupling has been employed to introduce aryl groups at the 9-position .

Q. How do steric and electronic factors influence the stability of this compound under different reaction conditions?

- Steric Effects: Bulky substituents at the 9-position reduce reactivity toward nucleophilic attack, enhancing stability in basic conditions.

- Electronic Effects: Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the ester carbonyl, accelerating hydrolysis. Stability studies should include pH-dependent kinetic assays and DFT-based transition-state modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.